Ethyl methyl(3-nitrophenyl)carbamate
Description
Properties
CAS No. |
80179-73-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl N-methyl-N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h4-7H,3H2,1-2H3 |
InChI Key |
URQVYWQTNXLKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis of 3-Nitrophenol
The most documented method involves reacting 3-nitrophenol with ethyl methylcarbamic chloride in aprotic solvents. As detailed in, 3-nitrophenol (5.0 g, 35.94 mmol) is dissolved in toluene (50 mL) with pyridine as a base. Ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) is added dropwise at 25–30°C, followed by heating to 60–65°C for 4 hours. The reaction is quenched with 10% acetic acid, yielding the crude product with 72–75% efficiency. Purification via recrystallization from ethyl acetate/petroleum ether achieves >98% purity.
Alternative Isocyanate Route
Patent CN102372652A discloses a pathway using 3-nitrophenylisocyanate (0.41 g, 2.48 mmol) and ethyl zinc acetate in tetrahydrofuran. Under nitrogen at 40°C for 8 hours, nucleophilic addition forms the carbamate with 77% yield. This method avoids pyridine but requires stringent anhydrous conditions.
| Parameter | Carbamoyl Chloride | Isocyanate |
|---|---|---|
| Yield | 72–75% | 77% |
| Reaction Time | 4 hours | 8 hours |
| Purification Method | Recrystallization | Column Chromatography |
| Purity | >98% | 95% |
Catalytic Methods for Enhanced Regioselectivity
Triphosgene-Mediated Carbamoyl Chloride Synthesis
A regioselective approach from PMC8389931 employs triphosgene (1.2 eq) with N-methyl-3-nitroaniline derivatives in dichloromethane. The carbamoyl chloride intermediate is generated at −10°C, then reacted with ethanolamine to form the target compound in 83% yield. ¹³C NMR confirms regiochemical control at δ 153.903 ppm (carbonyl).
Phase-Transfer Catalysis
EP1856036B1 describes using potassium carbonate (2.5 eq) in acetonitrile with ethylmethylcarbamoyl chloride (1.05 eq). At 70–80°C, this system achieves 85% conversion in 2 hours, reducing side-product formation compared to traditional bases.
Industrial-Scale Synthesis and Optimization
Solvent Recycling Protocols
RU2393148C2 implements acetonitrile recovery loops, reducing solvent waste by 40% in batch processes. The patent reports consistent yields of 80–85% across 10 production cycles.
Resolution of Racemic Mixtures
For enantiomerically pure forms, EP1856036B1 resolves racemic 3-(1-dimethylaminoethyl)phenol using (+)-O,O’-ditoluyltartaric acid. Subsequent carbamation with ethylmethylcarbamoyl chloride (1.1 eq) gives the (S)-enantiomer in 66% yield and 99% HPLC purity.
Mechanistic Insights and Kinetic Studies
Temperature-Dependent Reaction Profiles
Kinetic data from shows Arrhenius activation energy (Eₐ) of 58.2 kJ/mol for the carbamoylation step. Optimal reactivity occurs at 65°C, beyond which decomposition dominates (k₂ = 0.12 h⁻¹ at 75°C).
Solvent Effects on Nucleophilicity
Polar aprotic solvents (DMF, ε = 36.7) increase reaction rate 3-fold compared to toluene (ε = 2.38). However, DMF complicates purification due to high boiling point (153°C).
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Reduction: 3-aminophenyl carbamate.
Hydrolysis: 3-nitrophenyl carbamic acid.
Scientific Research Applications
Carbamic acid, methyl(3-nitrophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, methyl(3-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can lead to the modulation of biological pathways and the inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Carbamates are a diverse class of compounds with varied biological and chemical properties depending on substituents. Below, ethyl methyl(3-nitrophenyl)carbamate is compared to structurally or functionally related carbamates.
Structural and Functional Analogues
Ethyl Carbamate (Urethane): Structure: Lacks the nitro group and methyl substitution, with a simpler ethyl-O-CO-NH2 backbone. Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic conversion to vinyl carbamate, a mutagenic intermediate . Ethyl carbamate induces tumors in multiple organs (lung, liver) in mice and rats . Applications: Historically used as an anesthetic and solvent, now restricted due to carcinogenicity .
Vinyl Carbamate: Structure: Contains a vinyl group (CH2=CH-) instead of ethyl/methyl. Toxicity: 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. It is directly mutagenic in Salmonella assays without requiring metabolic activation .
Methyl Carbamate: Structure: Substituted with a methyl group (CH3-O-CO-NH2). Toxicity: Non-carcinogenic and non-myelotoxic in mice, contrasting sharply with ethyl carbamate. Immune parameters (natural killer cell activity, humoral immunity) remain unaffected .
tert-Butyl Carbamate: Structure: Features a bulky tert-butyl group. Activity: Lacks carcinogenic activity in mice, highlighting the role of alkyl group size in toxicity .
Physicochemical and Analytical Properties
Evidence from analytical studies (Table 1) highlights differences in detection limits and recovery rates between methyl and ethyl carbamates, relevant for regulatory monitoring:
Table 1 : Analytical Parameters for Methyl and Ethyl Carbamates

| Parameter | Methyl Carbamate | Ethyl Carbamate |
|---|---|---|
| Linear Range (mg/L) | 0.5–50.0 | 0.1–20.0 |
| Detection Limit (μg/L) | 11.1 | 3.33 |
| Recovery Rate (%) | 82.2–91.2 | 82.4–95.2 |
| Precision (%RSD) | <6.92 | <8.76 |
This compound’s nitro group complicates detection, requiring specialized methods like GC-MS or HPLC, as seen in rivastigmine impurity profiling .
Mechanistic Insights
- Electrophilic Reactivity: The nitro group in this compound may facilitate covalent binding to biomolecules, similar to aniline-derived carcinogens . However, its genotoxicity remains unconfirmed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
